Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
The compound of interest, Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One common approach is the cyclocondensation reaction, which has been utilized to synthesize a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields . Another method involves the total synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by acetylation to produce N-acetylated derivatives . Additionally, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate demonstrates the versatility of pyrazole chemistry in generating complex molecules .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using crystallographic data. For instance, the crystal structure of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was supported by X-ray diffraction . Similarly, the structure of a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was determined using single-crystal X-ray diffraction studies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and for confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form condensed pyrazoles . The reactivity of pyrazole derivatives towards different reagents can lead to the formation of diverse heterocyclic compounds, as demonstrated by the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and reactivity. The characterization of these compounds typically involves spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Additionally, the antioxidant properties of pyrazole derivatives can be evaluated through in vitro assays, such as DPPH and hydroxyl radical scavenging methods .
Scientific Research Applications
Synthetic Methodologies and Characterization
The synthesis and characterization of related pyrazole derivatives are key areas of research. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized through NMR, mass spectral analysis, and X-ray diffraction, highlighting the compound's structural stability and potential for further functionalization (Achutha et al., 2017). Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates an efficient method for producing pyrazole derivatives with high regioselectivity and yield, which could be applicable to the synthesis of the specified compound (Machado et al., 2011).
Crystal Structure Analysis
Structural elucidation through crystallography provides insights into the molecular interactions and stability of these compounds. Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate's crystal structure analysis, for instance, revealed intermolecular hydrogen bonds that contribute to the structural stability, a characteristic important for understanding the properties and reactivity of similar compounds (Xiao-lon, 2015).
Potential Pharmacological Importance
Research on related compounds has also explored their potential pharmacological applications. For example, pyrazole derivatives synthesized from related processes have been studied for antimicrobial and anticancer activities, indicating the potential utility of Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate in developing new therapeutic agents (Hafez et al., 2016).
Future Directions
The future directions for research on “Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate” and similar compounds could include further exploration of their biological activities, such as their potential as antimicrobial agents , and their use in drug discovery and understanding biological mechanisms.
properties
IUPAC Name |
ethyl 5-[[2-(2-chlorophenyl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-25-18(24)14-11-20-22-8-7-13(10-16(14)22)21-17(23)9-12-5-3-4-6-15(12)19/h3-8,10-11H,2,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXAMKASKDOCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate |
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